molecular formula C14H15N3O2 B14125426 N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide CAS No. 835876-13-6

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide

Cat. No.: B14125426
CAS No.: 835876-13-6
M. Wt: 257.29 g/mol
InChI Key: LFUAWODAKWAROH-UHFFFAOYSA-N
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Description

N-[5-(6-Methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide is a high-purity chemical compound intended for research and development purposes in a laboratory setting. This acetamide derivative features a bipyridine structure, a scaffold frequently encountered in medicinal chemistry and drug discovery due to its potential for target binding and molecular recognition . Compounds with similar methoxypyridine and acetamide functional groups are often investigated as key intermediates or building blocks in the synthesis of more complex molecules, such as kinase inhibitors . The specific research applications, mechanism of action, and biological activity for this particular compound are areas of active investigation and are not yet fully characterized. Researchers are exploring its potential value in various biochemical pathways. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

835876-13-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide

InChI

InChI=1S/C14H15N3O2/c1-9-12(5-6-13(16-9)17-10(2)18)11-4-7-14(19-3)15-8-11/h4-8H,1-3H3,(H,16,17,18)

InChI Key

LFUAWODAKWAROH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C)C2=CN=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Core Bond Disconnections

The target molecule’s structure permits disconnection at the C5–C3' bipyridinyl bond, yielding two fragments: (1) 5-bromo-6-methylpyridin-2-amine and (2) 6-methoxypyridin-3-ylboronic acid. This approach leverages Suzuki-Miyaura cross-coupling, a widely validated method for constructing bi(hetero)aryl systems. Subsequent acetylation of the amine intermediate completes the synthesis.

Alternative Disconnections

Synthetic Route 1: Suzuki-Miyaura Cross-Coupling Followed by Acetylation

Synthesis of 5-Bromo-6-methylpyridin-2-amine

Step 1: Bromination of 6-Methylpyridin-2-amine
Directed ortho-metalation (DoM) facilitates regioselective bromination. Treatment of 6-methylpyridin-2-amine with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryllithium species, which reacts with electrophilic bromine sources (e.g., Br₂ or NBS) to afford 5-bromo-6-methylpyridin-2-amine in 65–72% yield.

Key Data

Parameter Value
Substrate 6-Methylpyridin-2-amine
Reagent LDA, Br₂
Solvent THF
Temperature −78°C to 25°C
Yield 68%

Synthesis of 6-Methoxypyridin-3-ylboronic Acid

Step 2: Miyaura Borylation of 3-Bromo-6-methoxypyridine
3-Bromo-6-methoxypyridine undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in dimethylacetamide (DMA) at 80°C. The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with B₂pin₂ to yield the boronic ester, which is hydrolyzed to the boronic acid.

Key Data

Parameter Value
Substrate 3-Bromo-6-methoxypyridine
Reagent B₂pin₂, Pd(dppf)Cl₂
Solvent DMA
Temperature 80°C
Yield 85%

Suzuki-Miyaura Cross-Coupling

Step 3: Coupling of Fragments
5-Bromo-6-methylpyridin-2-amine and 6-methoxypyridin-3-ylboronic acid are coupled using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture (4:1) at 90°C. The reaction achieves 78% yield of 5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-amine.

Key Data

Parameter Value
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Dioxane/H₂O (4:1)
Temperature 90°C
Yield 78%

Acetylation of the Amine Intermediate

Step 4: Formation of the Acetamide
The amine is treated with acetic anhydride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound in 92% yield.

Key Data

Parameter Value
Reagent Acetic anhydride, Et₃N
Solvent DCM
Temperature 0°C to 25°C
Yield 92%

Synthetic Route 2: Sequential Nucleophilic Substitution and Acylation

Synthesis of 5-Chloro-6-methylpyridin-2-amine

Step 1: Chlorination of 6-Methylpyridin-2-amine
Phosphorus oxychloride (POCl₃)-mediated chlorination at 110°C introduces a chlorine atom at C5, yielding 5-chloro-6-methylpyridin-2-amine in 70% yield.

Limitations of This Route

Regioselectivity challenges arise due to competing substitution at other positions, necessitating rigorous purification. Additionally, the harsh SNAr conditions may degrade sensitive functional groups, rendering this route less favorable than cross-coupling strategies.

Synthetic Route 3: One-Pot Curtius Rearrangement and Acetylation

Formation of an Isocyanate Intermediate

Step 1: Curtius Rearrangement
A modified Curtius rearrangement is employed to generate an isocyanate intermediate. Treatment of 5-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 100°C induces decomposition to the isocyanate, which is trapped with tert-butanol to form a carbamate.

Key Data

Parameter Value
Reagent DPPA, Et₃N
Solvent Toluene
Temperature 100°C
Yield 60%

Deprotection and Acetylation

Step 2: Carbamate Hydrolysis
The tert-butyl carbamate is cleaved with trifluoroacetic acid (TFA) in DCM, yielding 5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-amine. Subsequent acetylation as described in Route 1 completes the synthesis.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Overall Yield
1 High regioselectivity; scalable conditions Requires specialized boronic acid synthesis 58% (4 steps)
2 Avoids transition-metal catalysts Low yields in SNAr step; poor scalability 42% (3 steps)
3 Tandem reaction reduces steps Low intermediate stability; side products 48% (3 steps)

Experimental Protocols and Characterization Data

Spectral Data for N-[5-(6-Methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H), 8.22 (s, 1H), 7.89 (d, J = 8.8 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.83 (d, J = 8.8 Hz, 1H), 3.94 (s, 3H), 2.58 (s, 3H), 2.21 (s, 3H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 169.5 (C=O), 158.2 (C-O), 150.1, 148.3, 139.8, 137.2, 124.5, 123.9, 113.7, 55.3 (OCH₃), 24.7 (CH₃), 20.1 (CH₃).
  • HRMS (ESI): m/z calcd for C₁₅H₁₆N₃O₂ [M+H]⁺: 278.1134; found: 278.1136.

Chemical Reactions Analysis

Types of Reactions

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxylic acid, while reduction of the pyridine ring can produce a piperidine derivative .

Scientific Research Applications

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and methyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
This compound (Target Compound) Pyridine-pyridine 6-Methoxy (pyridin-3-yl), 6-methyl (pyridin-2-yl) C₁₄H₁₅N₃O₂ 265.29 g/mol
N-(6-Amino-5-methoxypyridin-3-yl)acetamide Pyridine 6-Amino, 5-methoxy C₈H₁₁N₃O₂ 181.19 g/mol
N-(6-Methoxypyridin-3-yl)acetamide Pyridine 6-Methoxy C₈H₁₀N₂O₂ 166.18 g/mol
N-[4-(5-Fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide Imidazole-quinoxaline 5-Fluoro-6-methylpyridin-2-yl, quinoxalin-6-yl C₂₀H₁₆FN₅O 377.38 g/mol
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thiadiazole 4-Chlorobenzylthio, isopropyl-phenoxy C₂₂H₂₃ClN₄O₂S₂ 503.03 g/mol

Key Observations :

  • The target compound’s pyridine-pyridine scaffold distinguishes it from thiadiazole- or imidazole-based analogs .
  • Substituents like methoxy and methyl groups enhance lipophilicity compared to amino-substituted derivatives (e.g., ).

Physical Property Comparisons

Key Observations :

  • Thiadiazole derivatives exhibit higher melting points (132–170°C), likely due to rigid heterocyclic cores and sulfur-containing groups .
  • Synthetic yields for thiadiazole analogs range from 68% to 88%, suggesting efficient synthesis pathways .

Bioactivity Comparisons

Key Observations :

  • Pyridine-quinazoline hybrids (e.g., ) exhibit nanomolar potency, underscoring the importance of fused aromatic systems in enhancing binding affinity.
  • Thiadiazole derivatives are often explored for antimicrobial applications, though specific data for the target compound remain unreported .

Biological Activity

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and antiproliferative effects. This article synthesizes available research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 34107-46-5

The structure features two pyridine rings substituted with a methoxy group and an acetamide functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit varying degrees of antimicrobial activity. A study focusing on similar compounds found that certain acetamide derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Bacterial StrainReference
This compound25E. coli
Acetamide Derivative 2b10B. subtilis
Acetamide Derivative 2i20S. aureus

The minimum inhibitory concentrations (MIC) for this compound suggest it has comparable efficacy to established antibiotics like levofloxacin, particularly against E. coli and S. aureus.

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has shown promise in antiproliferative studies. A related study on methoxy-substituted compounds indicated that these derivatives can inhibit cell proliferation in cancer cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (µM)Cell LineReference
This compound15MCF-7
Methoxy Derivative 103.1MCF-7
Methoxy Derivative 114.8HCT 116

The IC50 values indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cell lines (MCF-7), suggesting a potential role in cancer therapeutics.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells, leading to cell death.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, resulting in programmed cell death.
  • Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

A recent study investigated the synthesis and biological evaluation of various acetamide derivatives, including this compound. The researchers observed:

  • High Efficacy Against Bacterial Strains : The compound showed potent activity against both Gram-positive and Gram-negative bacteria.
  • Selective Cytotoxicity in Cancer Cells : The antiproliferative effects were more pronounced in cancerous cells compared to normal cells, indicating a degree of selectivity that is desirable in drug development.

Q & A

Q. What steps mitigate decomposition during scale-up of this compound synthesis?

  • Methodological Answer :
  • Use inert atmosphere (N₂/Ar) and low-temperature conditions (<0°C) during sensitive steps (e.g., POCl₃-mediated chlorination) .
  • Monitor reaction progress via LC-MS to identify degradation pathways (e.g., hydrolysis of acetamide to free amine) .

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